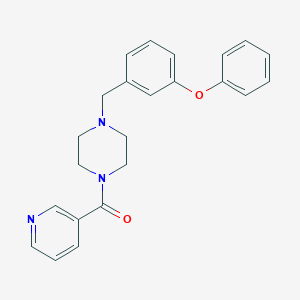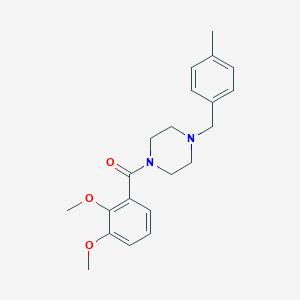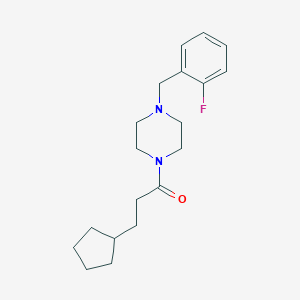
1-(3-Chlorobenzyl)-3'-methyl-4,1'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorobenzyl)-3'-methyl-4,1'-bipiperidine is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential use in various scientific research applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(3-Chlorobenzyl)-3'-methyl-4,1'-bipiperidine involves its ability to inhibit the reuptake of dopamine. Dopamine is a neurotransmitter that plays a crucial role in the regulation of various physiological functions such as mood, motivation, and movement. By inhibiting the reuptake of dopamine, 1-(3-Chlorobenzyl)-3'-methyl-4,1'-bipiperidine increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopamine signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Chlorobenzyl)-3'-methyl-4,1'-bipiperidine are primarily related to its ability to modulate dopamine signaling. It has been found to produce a range of effects such as increased locomotor activity, enhanced reward-related behavior, and improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(3-Chlorobenzyl)-3'-methyl-4,1'-bipiperidine in lab experiments is its high potency and selectivity for dopamine reuptake inhibition. This property makes it a valuable tool for studying the role of dopamine signaling in various physiological and pathological conditions.
However, one of the limitations of using 1-(3-Chlorobenzyl)-3'-methyl-4,1'-bipiperidine in lab experiments is its potential toxicity. It has been found to produce dose-dependent toxicity in animal studies, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Chlorobenzyl)-3'-methyl-4,1'-bipiperidine. One potential direction is to explore its potential use in the treatment of various neurological disorders such as Parkinson's disease and depression. Another potential direction is to investigate its potential use as an anticancer agent.
In addition, further research is needed to better understand the mechanism of action of 1-(3-Chlorobenzyl)-3'-methyl-4,1'-bipiperidine and its effects on dopamine signaling. This may lead to the development of more potent and selective dopamine reuptake inhibitors with fewer side effects.
Synthesemethoden
The synthesis of 1-(3-Chlorobenzyl)-3'-methyl-4,1'-bipiperidine involves the reaction of 3-chlorobenzyl chloride with 3-methylpiperidine in the presence of a base such as sodium hydride or potassium hydroxide. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorobenzyl)-3'-methyl-4,1'-bipiperidine has been extensively studied for its potential use in various scientific research applications. One of the major applications is in the field of neuroscience, where it has been found to be a potent inhibitor of dopamine reuptake. This property makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and depression.
In addition to its potential use in neuroscience, 1-(3-Chlorobenzyl)-3'-methyl-4,1'-bipiperidine has also been studied for its potential use in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
Eigenschaften
Molekularformel |
C18H27ClN2 |
|---|---|
Molekulargewicht |
306.9 g/mol |
IUPAC-Name |
1-[(3-chlorophenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C18H27ClN2/c1-15-4-3-9-21(13-15)18-7-10-20(11-8-18)14-16-5-2-6-17(19)12-16/h2,5-6,12,15,18H,3-4,7-11,13-14H2,1H3 |
InChI-Schlüssel |
MGTHDFJCMPGPPB-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C2CCN(CC2)CC3=CC(=CC=C3)Cl |
Kanonische SMILES |
CC1CCCN(C1)C2CCN(CC2)CC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-Chlorophenoxy)-1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247494.png)

![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B247497.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B247498.png)



![1-[(4-Methylphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B247506.png)

![1-(2,4-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247512.png)

